molecular formula C8H15N7O2S3 B1672045 Famotidine CAS No. 76824-35-6

Famotidine

Cat. No. B1672045
CAS RN: 76824-35-6
M. Wt: 337.5 g/mol
InChI Key: XUFQPHANEAPEMJ-UHFFFAOYSA-N
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Description

Famotidine is a histamine-2 blocker that works by decreasing the amount of acid the stomach produces . It is used to treat and prevent ulcers in the stomach and intestines, conditions in which the stomach produces too much acid, such as Zollinger-Ellison syndrome, and gastroesophageal reflux disease (GERD) .


Synthesis Analysis

Famotidine has been synthesized with malonic acid (MAL) to enhance its solubility . The coordination ability of Famotidine (FMT) was explored using Ni (II) as a central ion . The complexes of famotidine and Ortho-chloranil were found to have a 2:1 stoichiometry .


Molecular Structure Analysis

Famotidine forms an octahedral complex at pH 4 where famotidine acts as a tridentate neutral ligand. In basic medium, it behaves as a tetradentate dianion, resulting in a quasi-planar complex .


Chemical Reactions Analysis

Famotidine is a competitive inhibitor of histamine H2-receptors . It reduces the secretion of gastric acid in the stomach by blocking the effect of histamine on histamine H2-receptors located on the parietal cells lining the stomach wall .


Physical And Chemical Properties Analysis

Famotidine has three polymorphs (forms A, B, and C), and the active pharmaceutical ingredient (API) in the commercial version of Famotidine is the metastable form B . Different API polymorphs have different physical and chemical properties, which can cause changes in the solubility, stability, dissolution, bioavailability, and final efficacy of drugs .

Scientific Research Applications

Pharmacodynamic and Pharmacokinetic Properties

Famotidine, a histamine H2-receptor antagonist, has been extensively studied for its pharmacodynamic and pharmacokinetic properties. It is significantly more potent than other H2-receptor antagonists like cimetidine and ranitidine in inhibiting gastric acid secretion. Its effectiveness has been confirmed not only for the treatment of peptic ulcer disease but also for conditions such as Zollinger-Ellison syndrome, showcasing its potent inhibitory action on gastric acid secretion without significant biochemical or hematological toxicity (Campoli-Richards Dm, Clissold Sp, 1986).

Antibacterial and Enzyme Inhibition

Research has demonstrated Famotidine's potential beyond peptic ulcer treatment, notably its inhibitory effect on carbonic anhydrases and Helicobacter pylori. This dual functionality suggests a promising avenue for developing novel antibacterials targeting these enzymes, highlighting Famotidine's broader pharmacological applications (A. Angeli, M. Ferraroni, C. Supuran, 2018).

Drug Formulation and Optimization

Significant advancements have been made in the formulation and optimization of Famotidine to enhance its delivery and efficacy. Studies focusing on proniosomes and directly compressed orodispersible tablets have successfully improved the drug's bioavailability and stability, offering more efficient and patient-friendly delivery methods (V. Mokale, Harshada I. Patil, Ajit Patil, Priyanka R. Shirude, J. Naik, 2016; Ahmed Abdelbary, A. Elshafeey, Ghada Zidan, 2009).

Potential Use in COVID-19 Treatment

Emerging research has explored Famotidine's potential efficacy in treating COVID-19 patients. Although studies have shown mixed results regarding its impact on clinical outcomes, including mortality and the need for ventilation, these findings provoke further investigation into Famotidine's role in managing viral diseases, underscoring the importance of continued research into its antiviral properties (Leonard Chiu, Max Shen, Chun-Han Lo, Nicholas Chiu, A. Chen, H. Shin, E. Prsic, C. Hur, R. Chow, B. Lebwohl, 2021).

Safety And Hazards

Before taking famotidine, patients should inform their doctor if they have kidney or liver disease, a history of Long QT syndrome, stomach cancer or other problems, or asthma, COPD, or other breathing problems . Famotidine may be only part of a complete program of treatment that also includes changes in diet or lifestyle habits .

properties

IUPAC Name

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFQPHANEAPEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=C(S1)N=C(N)N)CSCC/C(=N/S(=O)(=O)N)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N7O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Famotidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001919
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Solubility at 20 °C (% w/v): 80 in DMF; 50 in acetic acid; 0.3 in methanol; 0.1 in water; <0.01 in ethanol, ethyl acetate, chloroform, Freely soluble in glacial acetic acid, slightly soluble in methanol, very slightly soluble in water, and practically insoluble in ethanol., 1.0 mg/mL at 20 °C
Record name FAMOTIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3572
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Famotidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001919
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

H2-receptor antagonists inhibit basal and nocturnal gastric acid secretion by competitive inhibition of the action of histamine at the histamine H2-receptors of the parietal cells. They also inhibit gastric acid secretion stimulated by food, betazole, pentagastrin, caffeine, insulin, and physiological vagal reflex. /Histamine H2-receptor antagonists/, Weak inhibitor of hepatic cytochrome p450 mixed function oxidase system., Famotidine is a competitive H2 receptor antagonist that inhibits basal, overnight, and pentagastrin-stimulated gastric acid secretion. Pharmacologically, it is three times more potent than ranitidine and 20 times more potent than cimetidine.
Record name FAMOTIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3572
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Pepcid

Color/Form

White to pale yellow crystals

CAS RN

76824-35-6
Record name Famotidine
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Record name Propanimidamide, 3-[[[2-[(aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]-N-(aminosulfonyl)
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Record name FAMOTIDINE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QZO15J2Z8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FAMOTIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3572
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Famotidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001919
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

163-164 °C, 163.5 °C
Record name FAMOTIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3572
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Famotidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001919
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44,500
Citations
H Echizen, T Ishizaki - Clinical pharmacokinetics, 1991 - Springer
… Famotidine is 70% eliminated unchanged into urine after intravenous administration. The total body and renal clearances of famotidine … filtration rate, famotidine is considered to be …
Number of citations: 101 link.springer.com
AS Taha, N Hudson, CJ Hawkey… - … England Journal of …, 1996 - Mass Medical Soc
… or naproxen, with high doses of famotidine more effective than low doses. The … famotidine (20 mg twice daily and 40 mg twice daily) with placebo to test the hypothesis that famotidine …
Number of citations: 585 www.nejm.org
JL Smith - Digestion, 1985 - karger.com
The results of the initial clinical pharmacology studies of famotidine, a new Hy receptor antagonist, are summarized. These studies indicate that:(1) single oral doses of famotidine (5-80 …
Number of citations: 46 karger.com
JF Mather, RL Seip, RG McKay - The American journal of …, 2020 - ncbi.nlm.nih.gov
… famotidine. In comparison to patients not treated with famotidine, patients treated with famotidine … Use of famotidine was associated with a decreased risk of in-hospital mortality (odds …
Number of citations: 137 www.ncbi.nlm.nih.gov
CW Howden, GNJ Tytgat - Clinical therapeutics, 1996 - Elsevier
… Since its introduction in 1985, an estimated 18.8 million patients have been treated with famotidine worldwide. The safety profile of oral famotidine is reviewed in this article. Some of the …
Number of citations: 64 www.sciencedirect.com
TJ Humphries - Scandinavian Journal of Gastroenterology, 1987 - Taylor & Francis
… famotidine and aminopyrine, antipyrine, diazepam, theophylline, phenytoin, and warfarin. Coadministration of famotidine … In summary, famotidine, like ranitidine, demonstrates little or no …
Number of citations: 87 www.tandfonline.com
M Jaimini, AC Rana, YS Tanwar - Current drug delivery, 2007 - ingentaconnect.com
The purpose of this investigation was to prepare a gastroretentive drug delivery system of famotidine. Floating tablets of famotidine were prepared employing two different grades of …
Number of citations: 242 www.ingentaconnect.com
T Janowitz, E Gablenz, D Pattinson, TC Wang… - Gut, 2020 - gut.bmj.com
… famotidine compared with the day of starting famotidine, but a significant improvement in the symptom score was reported within 24 hours of starting famotidine … after first famotidine use (…
Number of citations: 153 gut.bmj.com
RP Walt, MJS Langman, J Cottrell, SG Mann… - The Lancet, 1992 - Elsevier
… We report here a large multicentre trial of famotidine in ulcer … This famotidine regimen had previously been shown to maintain pH near 7 in such patients. patients received famotidine …
Number of citations: 189 www.sciencedirect.com
DE Freedberg, J Conigliaro, TC Wang… - …, 2020 - gastrojournal.org
… famotidine (any dose, form of administration, or duration), classified as present if famotidine … propensity scoring matching to balance baseline characteristics based on use of famotidine. …
Number of citations: 295 www.gastrojournal.org

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